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molecular formula C6H8N2S B1348598 4-Cyclopropylthiazol-2-amine CAS No. 324579-90-0

4-Cyclopropylthiazol-2-amine

Cat. No. B1348598
M. Wt: 140.21 g/mol
InChI Key: FGPNVCRMNYEMEP-UHFFFAOYSA-N
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Patent
US09006275B2

Procedure details

A mixture of 2-bromo-1-cyclopropyl-ethanone (0.50 g, 3.0 mmol, Waterstone Technology) and thiourea (0.23 g, 3.1 mmol) were processed as in Example 71A to afford the title compound. MS (DCI/NH3) m/z 141 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([CH:5]1[CH2:7][CH2:6]1)=O.[NH2:8][C:9]([NH2:11])=[S:10]>>[CH:5]1([C:3]2[N:8]=[C:9]([NH2:11])[S:10][CH:2]=2)[CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrCC(=O)C1CC1
Name
Quantity
0.23 g
Type
reactant
Smiles
NC(=S)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C=1N=C(SC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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